Bienvenue dans la boutique en ligne BenchChem!

DL-Asarinin

Enzyme inhibition Polyunsaturated fatty acid biosynthesis Lipid metabolism

DL-Asarinin (7076-24-6) is a racemic furofuran lignan, structurally distinguished from sesamin by C-7′ epimerization, resulting in a 2.5 kcal/mol thermodynamic stability difference and distinct molecular recognition profiles. This stereochemical divergence directly impacts biological activity—asinrin exhibits a noncompetitive Ki of 280 μM for Δ5-desaturase (vs sesamin Ki=155 μM), selective ovarian cancer cytotoxicity (A2780 IC50 38.45 μM, >5-fold selectivity over normal cells), and specific CYP2C9/3A4/2E1 inhibition. Listed as a QC index in the Chinese Pharmacopoeia, DL-asarinin is not functionally interchangeable with sesamin or other lignans. Researchers must verify stereochemical identity. Ideal for pathway-specific studies, preclinical DDI assessment, and antimycobacterial SAR exploration.

Molecular Formula C20H18O6
Molecular Weight 354.4 g/mol
CAS No. 7076-24-6
Cat. No. B7765591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Asarinin
CAS7076-24-6
Molecular FormulaC20H18O6
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6
InChIInChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2
InChIKeyPEYUIKBAABKQKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.555 mg/L @ 25 °C (est)

DL-Asarinin (CAS 7076-24-6): Technical Baseline and Compound Identity for Research Procurement


DL-Asarinin (CAS 7076-24-6) is a furofuran-type lignan that exists as a racemic mixture of the naturally occurring enantiomers (−)-asarinin and (+)-episesamin . This compound is structurally characterized as a tetrahydrofuro[3,4-c]furan core bearing two methylenedioxyphenyl (MDP) moieties. DL-Asarinin is distinguished from its closest structural analog, sesamin, solely by the stereochemical configuration at the C-7′ position, establishing them as C-7′ epimers [1]. This stereochemical divergence fundamentally alters the compound's three-dimensional pharmacophore presentation, resulting in distinct molecular recognition profiles at biological targets despite identical planar connectivity. The compound is listed in the Chinese Pharmacopoeia and serves as a quality control (QC) index for crude herbs [2].

DL-Asarinin (CAS 7076-24-6): Why Sesamin and Other Lignans Cannot Be Directly Substituted


The furofuran lignan class contains multiple structurally similar compounds that exhibit markedly divergent biological activities and target engagement profiles. Direct substitution of DL-asarinin with sesamin, episesamin, or epiasarinin is scientifically unsound due to stereochemistry-dependent differences in enzyme inhibition potency, cellular selectivity, and metabolic stability. The C-7′ epimeric relationship between sesamin and asarinin creates a thermodynamic stability difference of approximately 2.5 kcal/mol [1], which translates into distinct conformational preferences and molecular recognition patterns. Furthermore, the enantiomeric composition of asarinin isolated from different botanical sources varies substantially—Asiasari Radix contains exclusively the l-form, whereas sesame-derived lignans exist predominantly as d-forms [2]. These stereochemical and enantiomeric differences produce quantifiable divergence in delta-5-desaturase inhibition potency, cytotoxic selectivity against cancer versus normal cells, and cytochrome P450 interaction profiles [3]. Researchers and procurement specialists must therefore verify the specific stereochemical identity of lignan materials, as racemic DL-asarinin, enantiopure (−)-asarinin, and sesamin are not functionally interchangeable despite their structural similarity.

DL-Asarinin (CAS 7076-24-6) Quantitative Differentiation Evidence Against Structural Analogs


Δ5-Desaturase Inhibition: Ki Comparison of Asarinin, Epiasarinin, and Sesamin in Rat Liver Microsomes

(−)-Asarinin inhibits Δ5-desaturase with a Ki of 280 μM (2.8 × 10⁻⁴ M) in rat liver microsomes, whereas its epimer (+)-sesamin exhibits a Ki of 155 μM under identical assay conditions. The inhibitory potency rank order for the four epimeric lignans is (+)-sesamin (155 μM) > (−)-epiasarinin (710 μM) > (−)-asarinin (280 μM) > (+)-episesamin [1]. This 1.8-fold difference in Ki between (−)-asarinin and (+)-sesamin demonstrates that the C-7′ stereochemical inversion significantly modulates enzyme-inhibitor binding interactions [2]. Kinetic analysis confirms that all four compounds act as noncompetitive inhibitors of the enzyme [1].

Enzyme inhibition Polyunsaturated fatty acid biosynthesis Lipid metabolism

Cytotoxic Selectivity: Asarinin IC50 Values in Ovarian Cancer Cells Versus Normal Ovarian Epithelial Cells

Asarinin demonstrates differential cytotoxicity against human ovarian cancer cell lines with IC50 values of 38.45 μM in A2780 cells and 60.87 μM in SKOV3 cells. In contrast, the compound shows minimal cytotoxicity against immortalized ovarian surface epithelial cells (IC50 > 200 μM), establishing a selectivity window of >5.2-fold for A2780 and >3.3-fold for SKOV3 [1]. The compound induces caspase-dependent apoptosis, with confirmed activation of caspase-3, caspase-8, and caspase-9 in both A2780 and SKOV3 cells, and pretreatment with caspase inhibitors attenuates cell death [2].

Cancer research Cytotoxicity Apoptosis

Cytochrome P450 Enzyme Inhibition Profile: Asarinin Effects on CYP2C9, CYP3A4, and CYP2E1 in Human Liver Microsomes

Incubation of asarinin with six CYP enzymes in human liver microsomes (HLMs) revealed selective inhibition of CYP2C9, CYP3A4, and CYP2E1 activity. The compound did not inhibit CYP1A2, CYP2A6, or CYP2D6 under the same experimental conditions [1]. This isoform-selective inhibition profile indicates potential for drug-drug interactions (DDIs) with substrates metabolized by CYP2C9, CYP2E1, and CYP3A4 [2]. Interspecies metabolic comparison using liver microsomes from seven mammals (human, rabbit, mini pig, dog, monkey, rat, mouse) demonstrated substantially different metabolic profiles, with monkey and mini pig identified as having metabolic pathways most similar to humans [1].

Drug metabolism Drug-drug interaction CYP450 inhibition

Antimycobacterial Activity: Comparative MIC Values of Asarinin and Sesamin Against Nontuberculous Mycobacteria

In a direct head-to-head comparison against five species of environmental nontuberculous mycobacteria, asarinin and sesamin were isolated from the same plant source (Anemopsis californica roots) and evaluated for antimicrobial activity [1]. Against Mycobacterium smegmatis, asarinin exhibited an MIC of 35 μg/mL compared to 8 μg/mL for sesamin (4.4-fold difference). Against M. marinum, both compounds showed an MIC of 13 μg/mL for sesamin and 35 μg/mL for asarinin (2.7-fold difference). Against M. avium, the MIC was 35 μg/mL for asarinin and 8 μg/mL for sesamin (4.4-fold difference). Against M. chelonae, asarinin displayed an MIC of 140 μg/mL versus 65 μg/mL for sesamin (2.2-fold difference) [2]. These data demonstrate that while both compounds possess antimycobacterial activity, sesamin is consistently more potent than asarinin across all tested species, with potency differences ranging from 2.2-fold to 4.4-fold.

Antimicrobial Mycobacteria Natural product

Immunosuppressive Activity: Asarinin Effects on IL-12 Secretion and TLR4 Signaling

Asarinin inhibits immunological rejection through modulation of the Toll-like receptor (TLR) signaling pathway. In vitro studies using dendritic cells isolated from Sprague-Dawley rats and cultured with splenocytes from Wistar rats demonstrated that asarinin treatment inhibited the secretion of IL-6 and IL-12 [1]. In vivo cardiac allograft implantation studies in rats showed that asarinin decreased peripheral blood concentration of IL-12 and inhibited the expression of TLR4 and CXCR3, resulting in prolonged allograft heart survival [2]. The compound suppresses TLR-4-mediated activation via the MyD88-dependent pathway, and LPS-induced activation of MyD88 is inhibited by asarinin treatment [1].

Immunology Transplantation Toll-like receptor

Epimerization Equilibrium: Thermodynamic Stability and Interconversion Ratio of Sesamin and Asarinin

Sesamin (1) and asarinin (2) are C-7′ epimeric lignans. Molecular modeling by semiempirical methods indicates that sesamin is thermodynamically more stable than asarinin by approximately 2.5 kcal/mol [1]. However, under acidic conditions that promote epimerization, the equilibrium ratio of sesamin to asarinin is 44.8:55.2, demonstrating that asarinin is unexpectedly favored under these specific chemical conditions despite its lower intrinsic thermodynamic stability [1]. Single-crystal X-ray diffraction analyses confirmed distinct crystal systems: sesamin crystallizes in a monoclinic system (a = 10.0435 Å, b = 6.9151 Å, c = 11.8460 Å), while asarinin crystallizes in a triclinic system (a = 5.595 Å, b = 9.5910 Å, c = 15.620 Å) [1]. This equilibrium behavior has direct implications for extraction and purification processes, as the final stereochemical composition of isolated material depends critically on processing conditions [2].

Stereochemistry Process chemistry Quality control

DL-Asarinin (CAS 7076-24-6): Validated Research Applications Based on Quantitative Evidence


Polyunsaturated Fatty Acid Metabolism Studies Requiring Δ5-Desaturase Inhibition

DL-Asarinin serves as a validated tool compound for investigating Δ5-desaturase function in polyunsaturated fatty acid biosynthesis. The compound acts as a noncompetitive inhibitor with a Ki of 280 μM in rat liver microsomes [1]. Researchers should note that the inhibitory potency differs significantly from the structurally related sesamin (Ki = 155 μM), necessitating careful stereochemical verification and dose selection. The selectivity of asarinin for Δ5-desaturase over Δ6- and Δ9-desaturase makes it suitable for pathway-specific studies [2]. This application is directly supported by quantitative enzyme inhibition data.

Ovarian Cancer Cell Line Studies Evaluating Caspase-Dependent Apoptosis

Asarinin is appropriate for studies examining selective cytotoxicity in ovarian cancer models. The compound demonstrates IC50 values of 38.45 μM in A2780 cells and 60.87 μM in SKOV3 cells, with a >5-fold selectivity window over normal ovarian epithelial cells (IC50 > 200 μM) [1]. Mechanistic studies have confirmed that asarinin activates caspase-3, caspase-8, and caspase-9 in both cell lines, and caspase inhibitors attenuate the observed cell death [1]. This selectivity profile supports the use of asarinin as a chemical probe for studying lignan-mediated apoptotic pathways in ovarian cancer without the confounding effects of broad cytotoxicity observed with non-selective agents.

Drug Metabolism and Drug-Drug Interaction (DDI) Assessment in Preclinical Models

Asarinin is a suitable reference compound for evaluating CYP450-mediated drug-drug interaction potential in preclinical development. The compound selectively inhibits CYP2C9, CYP3A4, and CYP2E1 in human liver microsomes while sparing CYP1A2, CYP2A6, and CYP2D6 [1]. Interspecies metabolic comparison has identified monkey and mini pig as the animal models with metabolic pathways most similar to humans, guiding appropriate preclinical species selection [1]. Researchers designing combination studies with CYP2C9, CYP3A4, or CYP2E1 substrates should account for the potential pharmacokinetic interactions documented in these in vitro studies.

Antimycobacterial Drug Discovery and Natural Product Antimicrobial Screening

Asarinin can be employed as a reference standard or starting point for antimycobacterial drug discovery efforts, particularly against nontuberculous mycobacteria. Quantitative MIC data are available for asarinin against five relevant species: M. smegmatis (35 μg/mL), M. abscessus (>140 μg/mL), M. chelonae (140 μg/mL), M. marinum (35 μg/mL), and M. avium (35 μg/mL) [1]. Direct comparative data with sesamin demonstrate that while asarinin is less potent (2.2- to 4.4-fold higher MIC values), its distinct stereochemical scaffold provides a complementary chemical starting point for structure-activity relationship (SAR) exploration. This application is supported by isolation and bioassay-guided fractionation studies confirming asarinin as a principal active constituent [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-Asarinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.